6-Bromo-2-chloro-1H-indole-3-carbaldehyde
Overview
Description
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is 6-bromo-2-chloro-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a solid with a melting point of 257 - 258 degrees .Scientific Research Applications
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Method : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
- Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions .
Antifungal Properties
- Field : Medical Science
- Application : Indole-3-carbaldehyde has antifungal properties, and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Treatment of High Blood Pressure and Mental Disorders
- Field : Medical Science
- Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
Treatment of High Blood Pressure
- Field : Medical Science
- Application : Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
Treatment of Various Kinds of Cancer
- Field : Medical Science
- Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Treatment of High Blood Pressure and Mental Disorders
- Field : Medical Science
- Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
Treatment of High Blood Pressure
- Field : Medical Science
- Application : Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
Treatment of Various Kinds of Cancer
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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